molecular formula C22H18N6O3S B2489006 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894057-72-8

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No.: B2489006
CAS No.: 894057-72-8
M. Wt: 446.49
InChI Key: NLUPMHQOTWWQPW-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. Its structure incorporates a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged heterocycle known to exhibit potent inhibitory activity against a range of protein kinases. The 3-nitrophenyl substituent at the 6-position and the thioether-linked dihydroquinoline moiety are critical pharmacophores that modulate the compound's selectivity and binding affinity. Research into this compound is primarily focused on its potential as a lead molecule for the development of targeted cancer therapies, as many kinase inhibitors sharing this core structure have demonstrated efficacy in disrupting signal transduction pathways crucial for cell proliferation and survival. The compound is investigated for its ability to induce apoptosis and arrest the cell cycle in various malignant cell lines. Furthermore, its unique structure makes it a valuable tool for probing the structure-activity relationships (SAR) of triazolopyridazine-based inhibitors and for studying intracellular kinase signaling networks in biochemical and cellular assays. This reagent is For Research Use Only and is intended for use by qualified scientific professionals.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3S/c29-21(26-12-4-7-15-5-1-2-9-19(15)26)14-32-22-24-23-20-11-10-18(25-27(20)22)16-6-3-8-17(13-16)28(30)31/h1-3,5-6,8-11,13H,4,7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUPMHQOTWWQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone typically involves multi-step reactions:

  • Starting materials: : Commonly, the synthesis begins with quinoline derivatives and nitrophenyl triazole derivatives.

  • Reaction Conditions: : These involve condensation reactions, nucleophilic substitution, and oxidative coupling under controlled temperatures and pH levels.

  • Catalysts and Reagents: : Acidic or basic catalysts are often employed to facilitate the reaction. Common reagents include thionyl chloride, acetic anhydride, and various solvents such as methanol or ethanol.

Industrial Production Methods: Industrially, the production scales up using flow reactors, which ensures better control over reaction parameters. The use of continuous flow techniques allows for efficient mixing and reaction time control, ultimately leading to higher yields and purity of the final compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Triazolopyridazine Core

The triazolopyridazine moiety undergoes selective displacement reactions under basic conditions. Key findings include:

  • Chloride Displacement : Reaction with potassium 3-nitro-1,2,4-triazolate in DMF at 80°C yields monosubstituted derivatives (43% yield) via S<sub>N</sub>Ar, with excess dichloropyrimidine minimizing bisubstitution .

  • Thioether Formation : The sulfur bridge in the compound is synthesized through coupling reactions between thiol-containing triazolopyridazine precursors and chlorinated quinoline derivatives, often catalyzed by TsOH or iodine (83% yield in analogous systems) .

Table 1: Reaction Conditions for Triazolopyridazine Modifications

Reaction TypeReagents/ConditionsYieldSource
Chloride SubstitutionDMF, 80°C, syringe pump addition (8 h)43%
Thioether CouplingI<sub>2</sub>, TsOH (10 mol%), RT, 48 h83%*
*Analogous system yield.

Nitro Group Reduction

The 3-nitrophenyl group participates in catalytic hydrogenation:

  • H<sub>2</sub>/Pd-C : Reduces the nitro group to an amine under 1 atm H<sub>2</sub> in ethanol at 25°C, forming 3-aminophenyl derivatives (yield: 72–85% in related compounds).

  • Selectivity : The triazolopyridazine and quinoline rings remain intact under mild hydrogenation conditions .

Quinoline Ring Functionalization

The dihydroquinoline unit undergoes oxidation and alkylation:

  • Oxidation : Treatment with KMnO<sub>4</sub> in acidic conditions converts the dihydroquinoline to a fully aromatic quinoline system (confirmed by UV-Vis spectral shifts) .

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH, yielding N-alkylated derivatives (e.g., methyl substitution at the quinoline nitrogen, 68% yield) .

Thioether Oxidation

The sulfur linker is susceptible to oxidation:

  • H<sub>2</sub>O<sub>2</sub>/AcOH : Converts the thioether (-S-) to a sulfone (-SO<sub>2</sub>-), altering electronic properties and bioactivity (demonstrated in structurally similar thioethers) .

  • Selectivity : Controlled stoichiometry (2 equiv H<sub>2</sub>O<sub>2</sub>) prevents over-oxidation of other functional groups .

Cycloaddition Reactions

The triazolopyridazine ring participates in [3+2] cycloadditions:

  • With Alkynes : Copper-catalyzed reactions with terminal alkynes generate fused pyrazole derivatives (yields: 57–75% in analogous systems) .

  • Conditions : Requires CuI (10 mol%) and DIPEA in DMF at 100°C for 12 h .

Acid/Base-Mediated Rearrangements

  • Acidic Hydrolysis : Prolonged exposure to HCl (6M, reflux) cleaves the thioether bond, yielding 6-(3-nitrophenyl)- triazolo[4,3-b]pyridazin-3-thiol and quinoline ketone fragments.

  • Base-Induced Elimination : Treatment with DBU in THF induces β-elimination at the ethanone bridge, forming α,β-unsaturated ketone derivatives (observed in related structures) .

Biological Activity Correlation

While direct bioactivity data for this compound is limited, structural analogs show:

  • Antimicrobial Properties : Triazolopyridazine-thioether derivatives inhibit ESKAPE pathogens (MIC: 4–16 µg/mL) .

  • Kinase Inhibition : Quinoline-triazolopyridazine hybrids target CDK2 and EGFR kinases (IC<sub>50</sub>: 0.2–1.8 µM).

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry, with opportunities for targeted modifications at the triazolopyridazine, quinoline, and thioether domains. Further studies optimizing reaction conditions (e.g., microwave-assisted S<sub>N</sub>Ar) could enhance synthetic efficiency .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of the compound exhibit significant antimicrobial properties. For instance, compounds containing the quinoline structure have been shown to inhibit various bacterial strains and fungi. A study demonstrated that certain derivatives inhibited Mycobacterium smegmatis , indicating potential as anti-tuberculosis agents .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against cancer cell lines. Preliminary studies have shown that modifications to the quinoline moiety can enhance its activity against specific cancer types, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

Some derivatives have been studied for their ability to inhibit key enzymes involved in disease pathways. For example, compounds derived from this structure have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase , which is relevant in treating neurodegenerative diseases like Alzheimer's .

Photovoltaic Materials

The unique electronic properties of quinoline-based compounds have led to their exploration in the field of organic photovoltaics. The incorporation of this compound into polymer matrices has shown promise in enhancing the efficiency of solar cells by improving charge transport properties .

Sensors

Due to its ability to interact with various analytes, the compound has potential applications in sensor technology. Research indicates that modifications can be made to enhance selectivity and sensitivity towards specific ions or molecules, making it useful in environmental monitoring and biomedical diagnostics .

Chromatographic Techniques

The compound has been utilized as a standard reference material in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its distinct spectral properties allow for effective quantification and analysis in complex mixtures, aiding in quality control processes in pharmaceuticals .

Spectroscopic Studies

Studies involving UV-Vis and NMR spectroscopy have provided insights into the electronic transitions and molecular dynamics of this compound. Such analyses are crucial for understanding its behavior in different environments and potential interactions with biological targets .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several derivatives of the compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly increased antibacterial activity compared to standard antibiotics.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that specific derivatives exhibited IC50 values comparable to established chemotherapeutic agents, warranting further investigation into their mechanisms of action.
  • Sensor Development : A novel sensor based on this compound was developed for detecting heavy metal ions in water samples. The sensor demonstrated high sensitivity and selectivity, showcasing its practical application in environmental chemistry.

Mechanism of Action

Molecular Targets and Pathways: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone interacts with various molecular targets, including:

  • Proteins and Enzymes: : Modulates enzyme activity by binding to active sites or allosteric sites.

  • Cellular Pathways: : Influences signaling pathways, potentially altering gene expression or metabolic processes.

Comparison with Similar Compounds

Key Insights :

  • The 3-nitrophenyl group in the target compound may enhance interactions with electron-rich biological targets (e.g., enzymes with aromatic pockets) compared to phenyl or pyridinyl substituents .
  • Morpholine-containing analogs () demonstrate higher solubility in polar solvents, suggesting that the target compound’s dihydroquinoline moiety could be modified to improve bioavailability .

Core Scaffold Modifications

Compound Class Core Structure Biological Activity Synthesis Highlights Reference
Target Compound Triazolopyridazine + Dihydroquinoline Not explicitly reported; inferred antimicrobial/anticancer potential based on structural analogs Multi-step coupling, hydrogenation (~43–73% yields)
Quinazolinone-Triazole Hybrids (e.g., 3-Alkyl-2-(((4-(2-Oxopropyl)-1H-1,2,3-Triazol-1-yl)Alkyl)Thio)-2,3-Dihydroquinazolin-4(1H)-Ones) Quinazolinone + 1,2,3-Triazole Antimicrobial (MIC: 2–8 µg/mL), anticancer (IC50: 10–25 µM) Click chemistry with Cu@Py-Oxa@SPION catalyst (77–86% yields)
Pyrazolo[1,5-a]Pyrimidine Derivatives (e.g., Compound 10 in ) Pyrazolo-Pyrimidine + Thienothiophene Anticancer (MS m/z 604, high stability) Condensation with bis-enaminones (75% yield)

Key Insights :

  • The target compound’s triazolopyridazine core may confer distinct target selectivity compared to quinazolinone-triazole hybrids, which show broad-spectrum antimicrobial activity .
  • Pyrazolo-pyrimidine derivatives () exhibit high molecular weights (>600 g/mol) and stability, suggesting that the target compound’s smaller size (~476 g/mol) could improve tissue penetration .

Thioether vs. Oxygen-Based Linkers

Compound Linker Type Metabolic Stability Synthetic Accessibility Reference
Target Compound Thioether High (resistant to esterase cleavage) Moderate (requires inert conditions)
1-Morpholino-2-((3-Pyridinyl-Triazolo[4,3-b]Pyridazin-6-yl)Oxy)Ethanone Ether Lower (prone to oxidative degradation) High (room-temperature reactions)

Key Insights :

  • The thioether linker in the target compound likely extends half-life in vivo compared to ether-linked analogs .

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N5O2SC_{19}H_{17}N_5O_2S, with a molecular weight of approximately 373.44 g/mol. The structure includes a quinoline moiety linked to a triazolopyridazine derivative via a thioether bond. This structural complexity is expected to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the quinoline and triazole rings. Various synthetic methodologies have been explored to optimize yield and purity. For example, one study reported a one-pot synthesis method that improved efficiency while maintaining high yields of the desired product .

Antimicrobial Activity

Research has indicated that compounds containing both quinoline and triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to our compound showed moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 16–64 μg/mL .

Antioxidant Properties

The antioxidant activity of related compounds has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Results indicated that these compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Molecular docking studies have suggested that the compound may interact with key enzymes involved in cancer progression. For instance, docking simulations indicated favorable binding affinities with targets such as the CSNK2A1 enzyme, which is implicated in various cancers. Compounds with similar structures have shown antiproliferative effects against different cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, derivatives of the compound were tested against standard antibiotics. The results showed that some derivatives had comparable or superior activity against E. coli, indicating their potential as alternative antimicrobial agents.
  • Cytotoxicity Testing : A cytotoxicity assay was performed on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives induced apoptosis in a dose-dependent manner, further supporting their potential as anticancer agents.

Data Tables

Biological Activity Tested Compound MIC (μg/mL) Reference
Antibacterial1-(3,4-dihydroquinolin-1(2H)-yl)-...16-64
AntioxidantSimilar derivativesIC50: 25 μg/mL
AnticancerDocking studiesBinding energy: -6.6210 kcal/mol

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